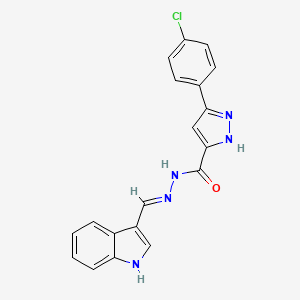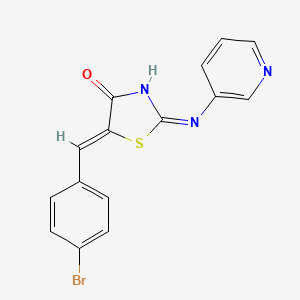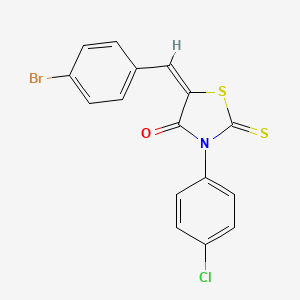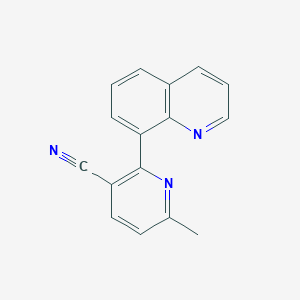
3-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide, also known as CIPHC, is a chemical compound that has been extensively studied for its potential therapeutic applications. CIPHC is a pyrazole derivative that has shown promising results in various scientific studies.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide is not fully understood. However, it has been proposed that 3-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide exerts its anticancer effects by inducing apoptosis through the activation of caspase-3 and caspase-9. It has also been suggested that 3-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide inhibits cancer cell growth by inducing cell cycle arrest at the G2/M phase. The anti-inflammatory effects of 3-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide are thought to be mediated through the inhibition of NF-κB signaling pathway. 3-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide has also been found to activate AMPK signaling pathway, which may contribute to its antidiabetic effects.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. 3-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide has also been found to increase the levels of antioxidant enzymes, such as SOD and CAT. In addition, 3-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide has been found to reduce the levels of lipid peroxidation products, such as malondialdehyde (MDA). 3-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic rats.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide in lab experiments include its low toxicity, high stability, and ease of synthesis. 3-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide has been found to be relatively non-toxic and has not shown any significant adverse effects in animal studies. It is also stable under normal laboratory conditions and can be easily synthesized in large quantities. The limitations of using 3-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide in lab experiments include its limited solubility in aqueous solutions and its relatively low potency compared to other anticancer drugs.
Future Directions
There are various future directions for the study of 3-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide. One direction is to further investigate the mechanism of action of 3-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide. This will help to elucidate the molecular pathways through which 3-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide exerts its anticancer, anti-inflammatory, and antidiabetic effects. Another direction is to optimize the synthesis method of 3-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide to increase its yield and purity. This will enable the production of larger quantities of 3-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide for further studies. Additionally, future studies can focus on the development of 3-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide derivatives with improved potency and solubility for potential therapeutic applications.
Synthesis Methods
The synthesis of 3-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide involves the reaction of 4-chlorobenzaldehyde with indole-3-carboxaldehyde in the presence of hydrazine hydrate and acetic acid. The resulting product is then treated with 3-methyl-1-phenyl-2-pyrazolin-5-one to obtain 3-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide. The synthesis method has been optimized to increase the yield of 3-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide and reduce the impurities.
Scientific Research Applications
3-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to possess anticancer, anti-inflammatory, and antidiabetic properties. 3-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide has been tested in vitro and in vivo on various cancer cell lines, including breast, lung, and colon cancer. It has been found to induce apoptosis and inhibit cancer cell growth. 3-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 3-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide has been found to improve insulin sensitivity and reduce blood glucose levels in diabetic rats.
properties
IUPAC Name |
3-(4-chlorophenyl)-N-[(E)-1H-indol-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O/c20-14-7-5-12(6-8-14)17-9-18(24-23-17)19(26)25-22-11-13-10-21-16-4-2-1-3-15(13)16/h1-11,21H,(H,23,24)(H,25,26)/b22-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRBAWWIIFCNIV-SSDVNMTOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC(=NN3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC(=NN3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-[(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)amino]heptanoate](/img/structure/B6121965.png)
![5-({[5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-2-pyrrolidinone trifluoroacetate](/img/structure/B6121967.png)
![3-benzyl-4-{[2-(2-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperazinone](/img/structure/B6121973.png)


![7-[(3-ethyl-5-hydroxy-1-adamantyl)carbonyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6121995.png)


![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(tetrahydro-3-furanyl)benzamide](/img/structure/B6122032.png)
![2-{1-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]-2-piperidinyl}ethanol](/img/structure/B6122039.png)
![2-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol](/img/structure/B6122049.png)
![4-({[3-(4-bromophenyl)-1H-pyrazol-4-yl]methylene}amino)-5-[chloro(difluoro)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6122050.png)
![1-(2-methoxyphenyl)-4-{1-[(2E)-3-(2-pyridinyl)-2-propenoyl]-3-piperidinyl}piperazine](/img/structure/B6122054.png)
![3,7-diethyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B6122062.png)